molecular formula C6H9FO2 B14003178 trans-2-(Fluoromethyl)cyclobutanecarboxylic acid

trans-2-(Fluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B14003178
M. Wt: 132.13 g/mol
InChI Key: JSBNCJNDZUIZTP-UHNVWZDZSA-N
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Description

trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a carboxylic acid group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Fluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through or other ring-closing methods.

    Fluoromethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-(Fluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: can be compared with other similar compounds such as:

  • trans-2-(Chloromethyl)cyclobutanecarboxylic acid
  • trans-2-(Bromomethyl)cyclobutanecarboxylic acid
  • trans-2-(Hydroxymethyl)cyclobutanecarboxylic acid

Uniqueness

The presence of the fluoromethyl group in This compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from its analogs with different substituents.

Conclusion

This compound: is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential for various applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1S,2S)-2-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1

InChI Key

JSBNCJNDZUIZTP-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1CF)C(=O)O

Canonical SMILES

C1CC(C1CF)C(=O)O

Origin of Product

United States

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